molecular formula C16H23ClN2O3 B1500961 tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate CAS No. 939986-38-6

tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B1500961
CAS No.: 939986-38-6
M. Wt: 326.82 g/mol
InChI Key: LPRZYIIKRRRFCV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate: . This compound is characterized by its molecular structure, which includes a tert-butyl group, a piperidine ring, and a chloropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate typically involves the following steps:

  • Starting Materials: : The synthesis begins with 6-chloropyridin-3-ylmethanol and piperidine-1-carboxylate.

  • Reaction Conditions: : The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC).

  • Purification: : The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.

  • Industry: : Use in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate can be compared with similar compounds such as:

  • Tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

  • Tert-Butyl (6-chloropyridin-3-yl)methylcarbamate

  • Tert-Butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific molecular arrangement and the resulting chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRZYIIKRRRFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671489
Record name tert-Butyl 4-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-38-6
Record name tert-Butyl 4-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-42 using 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester and (6-chloropyridin-3-yl)methyl methanesulfonate; MS: 227 (M−100).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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